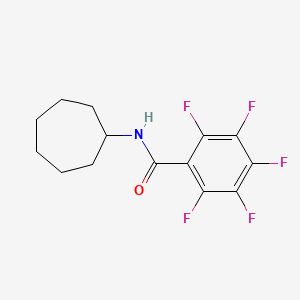

N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide

Description

General Context and Academic Significance of Perfluorinated Aromatic Systems

Perfluorinated aromatic systems, such as the pentafluorophenyl group, are of considerable academic and industrial interest. The replacement of hydrogen atoms with fluorine, which is the most electronegative element, imparts unique properties to the aromatic ring. The strong carbon-fluorine (C-F) bonds lead to high thermal and chemical stability. nih.govrsc.org This stability makes perfluorinated compounds valuable in applications requiring robust materials.

Furthermore, the electron-withdrawing nature of fluorine atoms significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic alteration affects the reactivity of the ring and its interactions with other molecules. Per- and polyfluoroalkyl substances (PFAS) are known for being both hydrophobic and oleophobic, which makes them effective surfactants and surface protectors. nih.govrsc.org The unique properties of perfluorinated systems have led to their use in a wide array of products, from non-stick coatings to specialized industrial applications. nih.gov

Chemical Importance of the Amide Moiety in Synthetic Design and Molecular Recognition

The amide bond is a fundamental functional group in chemistry and biology, most notably forming the backbone of peptides and proteins. researchgate.netnih.gov In synthetic chemistry, the amide group is a versatile and widely used functional handle. Amide bond formation is one of the most frequently performed reactions in the synthesis of pharmaceuticals, with approximately 25% of marketed drugs containing at least one amide group. nih.govresearchgate.net

Amides are generally stable, yet they can participate in a variety of chemical transformations. rsc.org The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are crucial for its role in molecular recognition. These characteristics allow amides to form predictable and strong intermolecular interactions, which are essential for the structure and function of complex biological molecules and the design of synthetic receptors. The synthesis of amides is a critical area of research, with numerous methods developed to facilitate their formation from carboxylic acids and amines. pulsus.com

Positioning of N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide within Advanced Organic Synthesis

This compound is a molecule that combines the distinct features of a perfluorinated aromatic system and an amide linkage to a cycloalkyl group. The pentafluorobenzamide portion provides a stable, electron-deficient aromatic core. The N-cycloheptyl group introduces a non-polar, flexible, and three-dimensional aliphatic component.

This compound can be viewed as a building block in advanced organic synthesis. The combination of the perfluorinated ring and the cycloheptyl group may lead to interesting physical properties and biological activities. While specific research on this compound is not extensively documented, its structural analogues, such as N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, have been noted for their potential use as flavoring agents. nih.gov The synthesis of such compounds typically involves the reaction of a cycloalkylamine with a pentafluorobenzoyl derivative.

The properties of this compound can be inferred from its constituent parts. The pentafluorophenyl group is known to engage in non-covalent interactions that are different from those of a simple phenyl ring, which could be exploited in the design of new materials or bioactive molecules. The cycloheptyl group can influence the compound's solubility and conformational flexibility.

Physicochemical Data

Below are tables detailing the computed and known properties of the core chemical structures related to this compound.

Table 1: Properties of 2,3,4,5,6-Pentafluorobenzamide (B1217856)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂F₅NO | nih.govnist.gov |

| Molecular Weight | 211.09 g/mol | nih.gov |

| IUPAC Name | 2,3,4,5,6-pentafluorobenzamide | nih.gov |

Table 2: Properties of N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide (A Structural Analogue)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄F₅NO | nih.govguidechem.com |

| Molecular Weight | 307.26 g/mol | guidechem.com |

| IUPAC Name | 2,3,4,5,6-pentafluoro-N-(2-methylcyclohexyl)benzamide | nih.gov |

| CAS Number | 1003050-32-5 | guidechem.com |

| Melting Point | 150.00 to 152.00 °C | thegoodscentscompany.com |

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F5NO/c15-9-8(10(16)12(18)13(19)11(9)17)14(21)20-7-5-3-1-2-4-6-7/h7H,1-6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMORWYMLHJSFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345752 | |

| Record name | N-Cycloheptyl-2,3,4,5,6-pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6122-09-4 | |

| Record name | N-Cycloheptyl-2,3,4,5,6-pentafluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of N Cycloheptyl 2,3,4,5,6 Pentafluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide, which would be crucial for the definitive structural elucidation and conformational analysis in solution, is not currently reported.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

Specific chemical shifts, coupling constants, and signal multiplicities for the protons, carbons, and fluorine atoms of this compound have not been documented in available resources. Such data would be essential for assigning the specific resonances to the corresponding nuclei within the cycloheptyl and pentafluorobenzoyl moieties of the molecule.

Investigation of Conformational Dynamics and Restricted Rotation via Variable Temperature NMR

There are no published studies on the use of variable temperature NMR spectroscopy to investigate the conformational dynamics of this compound. This type of analysis would provide insights into the rotational barriers around the amide bond and the conformational preferences of the cycloheptyl ring.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the elemental composition and reveal the characteristic fragmentation patterns of this compound, is not available. This information is critical for unambiguous molecular formula determination.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There are no reported X-ray crystallographic studies for this compound. Consequently, information regarding its solid-state conformation, dihedral angles, and the nature of its intermolecular interactions, such as hydrogen bonding and crystal packing, remains unknown.

Elucidation of Molecular Conformation and Dihedral Angles

Without crystallographic data, the precise three-dimensional arrangement of the atoms, including the conformation of the cycloheptyl ring and the dihedral angle between the amide group and the pentafluorophenyl ring, cannot be definitively determined for the solid state.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The manner in which molecules of this compound arrange themselves in a crystal lattice, including the presence and geometry of any intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen, has not been characterized.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational vibrational spectroscopic data (Infrared or Raman) for the compound this compound.

Vibrational spectroscopy is a critical analytical technique for the identification of functional groups and the characterization of bonding within a molecule. Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For this compound, a detailed analysis would involve the assignment of specific vibrational modes to the corresponding functional groups and structural features of the molecule. This would include:

Amide Group Vibrations: The secondary amide group (-CONH-) is expected to show characteristic bands. The N-H stretching vibration typically appears in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption usually found between 1680 and 1630 cm⁻¹. The amide II band (a mix of N-H in-plane bending and C-N stretching) occurs in the 1570-1515 cm⁻¹ range.

Pentafluorophenyl Group Vibrations: The C-F stretching vibrations of the pentafluorinated aromatic ring would result in multiple strong absorption bands, typically in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations would also be present in the 1600-1400 cm⁻¹ range.

Cycloheptyl Group Vibrations: The cycloheptyl moiety would be characterized by C-H stretching vibrations of the methylene (-CH₂) groups, appearing just below 3000 cm⁻¹ (aliphatic C-H stretch). CH₂ bending (scissoring) and rocking vibrations are expected around 1465 cm⁻¹ and in the 800-700 cm⁻¹ region, respectively.

Without experimental or calculated spectra, it is not possible to provide a data table with specific peak assignments and detailed research findings for this compound. The generation of such a table would require access to either laboratory measurements or computational chemistry studies performed on this specific molecule.

Reactivity and Reaction Mechanisms of N Cycloheptyl 2,3,4,5,6 Pentafluorobenzamide

Carbon-Fluorine (C-F) Bond Activation Chemistry

The chemistry of N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide is dominated by the reactivity of the pentafluorophenyl ring. The cumulative inductive and resonance effects of the fluorine atoms create a significant electron deficiency in the aromatic system, making the C-F bonds, particularly the one at the para-position (C4), susceptible to cleavage and substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pentafluorophenyl Ring

The most characteristic reaction of the pentafluorophenyl group is nucleophilic aromatic substitution (SNAr). nih.gov The high electrophilicity of the ring allows for the attack of various nucleophiles, leading to the displacement of a fluoride (B91410) ion. This reaction typically proceeds without the need for a metal catalyst and is often facilitated by a mild base. nih.gov

The substitution is highly regioselective, with the majority of nucleophiles preferentially attacking the carbon atom at the para-position relative to the amide group. This preference is attributed to the ability of the amide's carbonyl group to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, an effect that is most pronounced for para-attack. Common nucleophiles used in SNAr reactions with polyfluoroarenes include alkoxides, phenoxides, thiophenolates, and amines. nih.govbeilstein-journals.org

| Nucleophile | Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|

| Phenothiazine | K₂CO₃ | DMF | para-Substituted Aryl Amine | nih.gov |

| Thiols (e.g., PhSH) | K₂CO₃ | DMF | para-Substituted Aryl Sulfide | beilstein-journals.org |

| Alcohols/Phenols | K₂CO₃ / KOH | DMF / DMSO | para-Substituted Aryl Ether | beilstein-journals.org |

| Amines (e.g., Morpholine) | K₂CO₃ | DMF | para-Substituted Aryl Amine | beilstein-journals.org |

Transition Metal-Catalyzed C-F Bond Functionalization

While SNAr provides a powerful tool for C-F functionalization, transition metal catalysis offers alternative pathways, enabling a broader range of transformations such as cross-coupling reactions.

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to replace a fluorine atom with an aryl, heteroaryl, or vinyl group. nih.govmdpi.com

The catalytic cycle typically involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the C-F bond of the pentafluorophenyl ring to form an arylpalladium(II) fluoride intermediate. This is often the rate-limiting step for C-F bonds.

Transmetalation : The aryl group from an organoboron reagent (in the case of Suzuki coupling) is transferred to the palladium center, displacing the fluoride.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst. nih.gov

The use of specialized, electron-rich, and sterically bulky phosphine (B1218219) ligands is often crucial for facilitating the challenging oxidative addition to the strong C-F bond. nih.gov

| Palladium Precatalyst | Ligand | Coupling Partner | Base | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Dialkylbiaryl phosphines (e.g., SPhos) | Arylboronic acids | K₃PO₄ | Efficient for hindered substrates | nih.gov |

| PdCl₂(dppf) | dppf | Phenylboronic acid | K₂CO₃ | Commonly used for aryl halides | beilstein-journals.org |

| [Pd(tmeda)(C₆F₅)(imidate)] | None (phosphine-free) | Phenylboronic acid | Cs₂CO₃ | Active phosphine-free catalyst | nih.gov |

Nickel and platinum complexes are also highly capable of activating C-F bonds. Nickel(0) complexes, particularly those stabilized by N-heterocyclic carbene (NHC) ligands, are known to readily insert into the C-F bonds of polyfluorinated arenes. nih.govnih.gov These reactions exhibit high chemo- and regioselectivity, often favoring insertion into the C-F bond para to the most electron-donating or sterically smallest substituent. nih.gov The mechanism involves oxidative addition of the C-F bond to the Ni(0) center to form a Ni(II) aryl fluoride complex. gla.ac.uk

Platinum(0) complexes can also activate C-F bonds, although the mechanisms can be more varied. Pathways include direct oxidative addition to form a Pt(II) fluoride, as well as phosphine-assisted mechanisms. In the latter, the C-F bond activation involves the transfer of the fluorine atom to a phosphorus center, which can lead to different types of final products. acs.org The interaction between platinum and fluorine can be weak, making the kinetic barrier to activation significant. researchgate.net

| Metal Complex | Substrate Example | Key Mechanistic Step | Resulting Complex Type | Reference |

|---|---|---|---|---|

| [Ni(NHC)₂] (NHC = N-heterocyclic carbene) | Hexafluorobenzene | Oxidative addition | trans-[Ni(NHC)₂(F)(C₆F₅)] | nih.govnih.gov |

| [Ni(iPrPN)(COD)] | 2,6-Difluoropyridine | COD decoordination followed by C-F activation | Hydrodefluorination product | chemrxiv.org |

| [Pt(PR₃)₂] (R = iPr, Cy) | Fluoropyridines | Direct oxidative addition or phosphine-assisted fluorine transfer | cis-[Pt(F)(Aryl)(PR₃)₂] | acs.org |

Base-Mediated and Transition-Metal-Free C-F Activation Processes

Beyond direct SNAr, C-F bond activation can occur under base-mediated, transition-metal-free conditions. These processes are fundamentally related to SNAr, where a strong base promotes the reaction by generating the active nucleophile in situ. For instance, the reaction of a thiol with a fluoroarene in the presence of potassium carbonate proceeds via the deprotonation of the thiol to form the more potent thiolate nucleophile. beilstein-journals.org

In some specialized systems, phosphorus-based reagents acting as Lewis acids or as part of a frustrated Lewis pair (FLP) can mediate C-F bond activation and subsequent hydrodefluorination or C-C bond formation. researchgate.net These methods provide an alternative to transition-metal catalysis for the functionalization of fluoroaromatic compounds.

Reactivity of the Amide Functionality

The amide group in this compound also contributes to the molecule's reactivity. The key reactive sites are the N-H proton, the carbonyl oxygen, and the amide C-N bond itself.

The strong electron-withdrawing effect of the pentafluorophenyl ring significantly influences the amide's properties. It increases the acidity of the N-H proton, making it more susceptible to deprotonation by a base. The resulting amidate anion can then act as a nucleophile in subsequent reactions. Conversely, the electron-withdrawing ring reduces the electron density on the amide nitrogen, thereby decreasing its basicity and nucleophilicity.

The carbonyl oxygen retains its Lewis basicity and can participate in hydrogen bonding, which is a key interaction in the crystal structure of related benzamides. researchgate.net The amide bond (C-N) is generally robust due to resonance stabilization. However, like other amides, it can be cleaved under forcing conditions, such as strong acid or base hydrolysis, to yield pentafluorobenzoic acid and cycloheptylamine (B1194755). Due to electronic destabilization from adjacent heteroatoms, certain "anomeric amides" can undergo SN2-type reactions at the nitrogen atom, though this is less common for standard secondary amides. mdpi.com

Chemoselective Reduction of the Amide Group

The reduction of the amide group in this compound to the corresponding amine, N-cycloheptyl(pentafluorobenzyl)amine, would require potent reducing agents due to the inherent stability of the amide bond. The electron-withdrawing nature of the pentafluorophenyl ring is expected to further decrease the reactivity of the carbonyl group towards nucleophilic attack.

Common reagents for amide reduction include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. The chemoselectivity of this reduction would be a key consideration, particularly to avoid the reduction of the aromatic ring.

Table 1: Potential Conditions for Chemoselective Amide Reduction

| Reducing Agent | Solvent | Temperature | Potential Outcome |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux | High yield of the corresponding amine, potential for side reactions if not controlled. |

| Borane-Tetrahydrofuran Complex (BH₃·THF) | Tetrahydrofuran (THF) | Room Temperature to Reflux | Generally milder and more selective for amides over some other functional groups. |

| Sodium Borohydride/Iodine (NaBH₄/I₂) | Tetrahydrofuran (THF) | Room Temperature | A versatile system for the reduction of amides. |

This table presents hypothetical conditions based on general amide reduction methodologies and does not represent experimentally verified data for this compound.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation and acylation reactions. However, the steric bulk of the cycloheptyl group and the electron-withdrawing effect of the pentafluorobenzoyl group may hinder these reactions.

N-Alkylation: This reaction would typically proceed via an Sₙ2 mechanism, where a strong base is first used to deprotonate the amide nitrogen, followed by the addition of an alkyl halide. The choice of base and solvent is crucial to achieve successful alkylation.

N-Acylation: Acylation of the amide nitrogen would introduce a second acyl group, forming an imide derivative. This generally requires a strong acylating agent, such as an acid chloride or anhydride, often in the presence of a base to facilitate the reaction.

Table 2: Hypothetical N-Alkylation and N-Acylation Reactions

| Reaction | Reagents | Base | Potential Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | N-alkyl-N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine | N-acyl-N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide |

This table outlines plausible reaction schemes based on general principles of amide chemistry. Specific experimental validation for the target compound is lacking.

Cycloheptyl Moiety Reactivity and Stereochemical Considerations

The cycloheptyl group is a saturated carbocycle and is generally less reactive than the aromatic pentafluorobenzamide portion of the molecule. Its reactivity would primarily be limited to free-radical halogenation at the C-H bonds under harsh conditions (e.g., UV light and a halogen source).

From a stereochemical perspective, the cycloheptyl ring exists in a variety of rapidly interconverting conformations, with the twist-chair and chair conformations being the most stable. The attachment of the large pentafluorobenzamide group could influence the conformational preference of the cycloheptyl ring. Any reactions involving the cycloheptyl moiety or the adjacent nitrogen atom could potentially lead to the formation of diastereomers if a new stereocenter is created. The analysis of such reactions would require careful stereochemical control and characterization.

Theoretical and Computational Chemistry Studies of N Cycloheptyl 2,3,4,5,6 Pentafluorobenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental to determining the electronic structure of a molecule. epstem.netopenaccesspub.org These calculations solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and other key electronic properties. semanticscholar.org

For N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide, DFT calculations using a functional like B3LYP with a basis set such as 6-311G(d,p) would be employed to optimize the molecular geometry and compute its electronic characteristics. researchgate.netmdpi.com The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. openaccesspub.org

A molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. In this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cycloheptyl ring would exhibit positive potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar organic molecules and are intended to represent the type of data generated.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are invaluable for mapping out potential reaction pathways and identifying the high-energy transition states that govern reaction rates. nih.gov

The pentafluorobenzamide moiety contains highly stable C-F bonds, the activation of which is a significant challenge in the functionalization of fluorinated aromatic compounds. nih.govresearchgate.net Computational chemistry can be used to model the energy profiles for various C-F bond activation mechanisms, such as nucleophilic aromatic substitution or transition-metal-catalyzed cleavage. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. The activation energy (the energy difference between the reactant and the transition state) determines the feasibility of a particular pathway. For perfluorinated compounds, these barriers are typically high, often requiring specific catalytic conditions to overcome. nih.gov

Table 2: Hypothetical Energy Profile for C-F Bond Activation

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0 | Starting this compound and reagent |

| Transition State 1 | +25 | Energy barrier for the initial step (e.g., nucleophilic attack) |

| Intermediate | -5 | A meta-stable species formed during the reaction |

| Transition State 2 | +15 | Energy barrier for a subsequent step |

Note: This table represents a hypothetical reaction energy profile to illustrate the concepts of transition states and activation energies.

The structural flexibility of this compound is primarily due to the cycloheptyl ring and rotation around the amide C-N bond. The seven-membered cycloheptyl ring can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. Computational geometry optimization can identify these stable conformers and calculate their relative energies.

Similarly, rotation around the amide bond is restricted due to partial double-bond character, leading to distinct rotational isomers (rotamers). A potential energy scan, where the dihedral angle of the amide bond is systematically varied, can map the energy landscape of this rotation and identify the most stable conformations and the energy barriers between them. This analysis is critical for understanding how the molecule's three-dimensional shape influences its interactions and properties.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces on each atom to model its motion according to the laws of classical mechanics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies within the Perfluorobenzamide Class

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemicals based on their molecular structure. researchgate.netnih.gov For the perfluorobenzamide class, a QSRR study would involve a series of related compounds where a specific reactivity parameter (e.g., the rate constant for a particular reaction) has been measured experimentally.

For each compound in the series, a set of numerical parameters, or "molecular descriptors," is calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., atomic charges, dipole moment, HOMO/LUMO energies). A mathematical model is then developed to find a correlation between these descriptors and the observed reactivity. Such a model for the perfluorobenzamide class could help predict the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired properties.

Applications of N Cycloheptyl 2,3,4,5,6 Pentafluorobenzamide and Its Derivatives in Chemical Research

As Advanced Building Blocks in Organic Synthesis

The presence of the highly fluorinated aromatic ring in N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the five fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution, providing a gateway to a wide array of functionalized derivatives.

Precursors for Novel Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netekb.eg The pentafluorobenzamide moiety can serve as a precursor for the synthesis of various fluorinated N-heterocycles. researchgate.netekb.eg By leveraging the reactivity of the pentafluorophenyl ring, intramolecular or intermolecular cyclization reactions can be designed to construct novel heterocyclic frameworks. For instance, reaction with a suitable dinucleophile could lead to the formation of fluorinated benzodiazepines or other related structures, with the cycloheptyl group providing a handle for modulating physical and biological properties. The development of synthetic methods for the construction of N-heterocycles is of great importance in the synthetic community. researchgate.net

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| This compound | Intramolecular Cyclization | Fluorinated Benzodiazepine Analogs |

| This compound | Intermolecular Cyclization with Dinucleophiles | Diverse Fluorinated N-Heterocycles |

| Pentafluorobenzenethiolate ion | One-step Cyclization | Substituted 4,5,6,7-tetrafluorobenzo[b]thiophen |

This table is interactive. Click on the headers to sort.

Introduction of Perfluorinated Motifs into Complex Molecules

The incorporation of perfluorinated motifs into complex molecules is a widely used strategy to enhance their biological activity and metabolic stability. This compound can act as a reagent for introducing the pentafluorophenyl group into larger, more complex molecular architectures. This can be achieved by cleaving the amide bond and utilizing the resulting pentafluorobenzoyl moiety in subsequent transformations. The development of methods for the synthesis and studies on the reactivity of fluorinated heterocycles are of great interest for materials chemistry. nih.gov

Role in Analytical Chemistry Method Development

The unique properties of the pentafluorobenzoyl group have led to its widespread use in analytical chemistry, particularly in the development of sensitive detection methods.

Derivatization Agent for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In gas chromatography, derivatization is a common technique used to modify analytes to improve their volatility, thermal stability, and detectability. researchgate.netgcms.czsigmaaldrich.com Compounds containing the pentafluorobenzoyl moiety are excellent derivatizing agents for analytes with active hydrogens, such as alcohols, phenols, and amines. nih.govresearchgate.net The resulting pentafluorobenzoyl derivatives are highly electronegative, making them particularly amenable to sensitive detection by electron capture negative ion chemical ionization-mass spectrometry (ECNICI-MS). nih.govresearchgate.net While this compound itself is not the derivatizing agent, its parent acid, pentafluorobenzoic acid, and its derivatives like pentafluorobenzoyl chloride are commonly employed for this purpose. nih.govresearchgate.net The derivatization reaction enhances the sensitivity of detection for a variety of compounds. nih.gov

| Analyte Functional Group | Derivatizing Agent | Resulting Derivative | Detection Method |

| Alcohols | Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | GC-ECNICI-MS |

| Amines | Pentafluorobenzoyl Chloride | Pentafluorobenzamide | GC-ECNICI-MS |

| Phenols | Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | GC-ECNICI-MS |

| Carbonyls | O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine | Pentafluorobenzyl Oxime | GC/MS (EI mode) |

This table is interactive. Click on the headers to sort.

Development of Fluorous Tagging Reagents

Fluorous mixture synthesis is a powerful technique for the parallel synthesis and purification of small molecules. nih.govnih.gov This method relies on the use of "fluorous tags," which are highly fluorinated moieties that impart a unique solubility profile to the tagged molecules, allowing for their facile separation from non-tagged species. While this compound has a relatively low fluorine content to be an effective fluorous tag on its own, it serves as a foundational structure for the design of more elaborate fluorous tagging reagents. By attaching a longer perfluoroalkyl chain to the cycloheptyl ring or the aromatic ring (via substitution of a fluorine atom), a more effective fluorous tag could be developed.

Fundamental Investigations in Organofluorine Chemistry

The study of compounds like this compound contributes to the fundamental understanding of organofluorine chemistry. The interplay of the electron-rich cycloheptyl group and the electron-deficient pentafluorophenyl ring can lead to interesting conformational preferences and electronic properties. Investigating the reactivity of this compound towards various reagents provides insights into the influence of the cycloheptyl substituent on the well-established chemistry of the pentafluorophenyl group. Furthermore, exploring the physical properties of this compound and its derivatives, such as their polarity and lipophilicity, adds to the growing body of knowledge that guides the rational design of new fluorinated molecules with tailored properties. nih.govscienceopen.com

Probing Electronic Effects of Fluorine Substitution on Molecular Properties and Reactivity

The five fluorine atoms on the benzamide (B126) ring of this compound exert a profound influence on its electronic properties and reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring leads to a significant withdrawal of electron density through the inductive effect. This electron-withdrawing nature has several key consequences for the molecule's properties.

The highly electron-deficient nature of the perfluoroaryl group enhances the electrophilicity of the carbonyl carbon in the amide functionality. nih.gov This makes the amide group more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. While amides are generally stable, the pentafluorobenzamide moiety can exhibit heightened reactivity under specific conditions. For instance, the reaction of 2,3,4,5,6-pentafluorobenzamide (B1217856) with strong bases can lead to the activation of a C-F bond, demonstrating the potent electronic influence of the fluorine atoms. researchgate.net

The electronic effects of the pentafluorophenyl group can be quantitatively assessed through various spectroscopic and physicochemical parameters. For example, the chemical shifts in 19F and 13C NMR spectroscopy are sensitive to the electron distribution within the ring. Similarly, the acidity of the N-H proton of the amide is expected to be increased due to the delocalization of the resulting negative charge onto the electron-withdrawing perfluorinated ring.

Table 1: Predicted Electronic Properties of this compound in Comparison to a Non-fluorinated Analog

| Property | N-cycloheptylbenzamide (Predicted) | This compound (Predicted) | Rationale for Change |

| Carbonyl Carbon 13C NMR Shift | ~165-170 ppm | Higher ppm value | Deshielding due to electron withdrawal by the C6F5 group |

| Amide N-H Acidity (pKa) | ~17-18 | Lower pKa value | Stabilization of the conjugate base by the C6F5 group |

| Carbonyl Stretching Frequency (IR) | ~1630-1660 cm-1 | Higher wavenumber | Increased double bond character due to inductive electron withdrawal |

Understanding the Impact of Perfluorinated Rings on Molecular Recognition (without biological focus)

The electron-deficient nature of the pentafluorophenyl ring in this compound makes it an interesting component for studying non-covalent interactions and molecular recognition. Perfluorinated aromatic rings can participate in a variety of interactions that are distinct from their hydrocarbon analogs.

One of the most significant interactions is the arene-perfluoroarene or π-π stacking interaction. acs.org The electron-poor perfluorinated ring can form stable stacking arrangements with electron-rich aromatic systems. acs.org These interactions are driven by complementary electrostatic potentials between the two rings. In the context of derivatives of this compound, this property can be exploited to direct the self-assembly of molecules in the solid state or in solution.

In addition to π-π stacking, other non-covalent interactions involving the fluorine atoms are also crucial. These include C-H···F and C-F···π interactions, which contribute to the stability of supramolecular assemblies. researchgate.net The study of model compounds containing the pentafluorobenzamide moiety has provided insights into how these weak interactions can collectively influence crystal packing and the formation of well-defined molecular architectures. researchgate.net For instance, research on metal complexes with pentafluorobenzoate ligands has shown that π-π stacking and C-H···F interactions are key in stabilizing the crystal lattice. researchgate.net

Table 2: Potential Non-covalent Interactions Involving the Pentafluorobenzamide Moiety

| Interaction Type | Description | Potential Role in Molecular Recognition |

| Arene-Perfluoroarene Stacking | Stacking of the electron-deficient C6F5 ring with an electron-rich aromatic ring. | Directional control in self-assembly and crystal engineering. |

| C-H···F Hydrogen Bonding | Weak hydrogen bonds between a C-H donor and a fluorine atom as an acceptor. | Stabilization of specific conformations and intermolecular linkages. |

| C-F···π Interactions | Interaction of a polarized C-F bond with an aromatic π-system. | Contribution to the overall stability of supramolecular structures. |

| Halogen Bonding | Interaction of a fluorine atom with a nucleophilic site (less common for fluorine). | Can play a role in specific geometric arrangements. |

Note: This table summarizes potential non-covalent interactions based on studies of related perfluorinated aromatic compounds.

Future Research Directions and Emerging Trends in Perfluorobenzamide Chemistry

Development of Highly Stereoselective Synthetic Methodologies

The synthesis of chiral molecules with high precision is a cornerstone of modern medicinal and materials chemistry. For N-cycloheptyl-2,3,4,5,6-pentafluorobenzamide and related compounds, the cycloheptyl group introduces potential for stereoisomerism. Future research will increasingly focus on methods to control this stereochemistry.

A significant avenue of exploration is the development of enantioselective oxidative cyclization techniques. Recent studies on N-allyl benzamides have successfully used chiral catalysts to produce highly enantioenriched oxazolines. chemrxiv.org Adapting such catalytic systems to guide the stereoselective formation of the amide bond with chiral amines or to perform stereospecific transformations on the cycloalkyl moiety represents a promising frontier. The goal is to develop practical methods that yield specific stereoisomers, which is crucial for applications where molecular geometry dictates function. chemrxiv.org

Key areas for development include:

Chiral Catalysis: Designing novel transition metal catalysts or organocatalysts that can effectively control the stereochemical outcome of the amidation reaction.

Substrate Control: Utilizing chiral auxiliaries attached to either the perfluorobenzoyl chloride or the cycloheptylamine (B1194755) to direct the stereoselective coupling.

Asymmetric Transformations: Developing methods for the stereoselective modification of the cycloheptyl ring after the amide bond has been formed.

In Situ Spectroscopic Studies of Reaction Intermediates

A thorough understanding of reaction mechanisms is essential for optimizing synthetic protocols and discovering new transformations. The formation of the amide bond, particularly in sterically hindered or electronically challenging systems, can involve complex intermediates. rsc.org Future research will leverage advanced in situ spectroscopic techniques to observe these transient species in real-time.

Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry can be adapted to monitor the reaction as it progresses. For instance, mechanistic studies on the dehydrogenative synthesis of amide bonds have successfully used NMR analysis to identify and characterize reaction intermediates, providing critical insights into the catalytic cycle. acs.org Applying these methods to the synthesis of this compound could elucidate the role of activating agents, the formation of acyl fluorides, and the kinetics of the amine coupling step. rsc.orgacs.org

| In Situ Technique | Potential Application in Perfluorobenzamide Synthesis | Information Gained |

|---|---|---|

| NMR Spectroscopy | Monitoring the conversion of reactants and the appearance of intermediates. | Structural information on transient species, reaction kinetics. |

| IR Spectroscopy | Tracking changes in vibrational modes of carbonyl and N-H bonds. | Detection of bond formation/cleavage, identification of functional groups in intermediates. |

| Mass Spectrometry | Real-time analysis of reaction mixture composition. | Molecular weight of intermediates and products, mechanistic pathway elucidation. |

Exploration of this compound in Supramolecular Chemistry

The highly fluorinated phenyl ring in this compound imparts unique non-covalent interaction capabilities, making it an attractive building block for supramolecular chemistry. The electron-deficient nature of the perfluorinated ring can lead to strong interactions with electron-rich aromatic systems (π-π stacking) and other non-covalent forces.

Future research will focus on harnessing these interactions to design and construct novel self-assembling systems. Studies on related perfluoroaromatic molecules have shown that while the electrostatic components of intermolecular energies are relatively small, these molecules can engage in significant embrace motifs, similar to their hydrocarbon counterparts. researchgate.net Introducing fluorine into self-assembling systems often results in more stable and robust lattices. researchgate.net The interplay between the fluorophobic effect and other intermolecular forces could lead to the formation of well-defined nanostructures like vesicles or tubules. researchgate.net The specific geometry and electronic properties of this compound could be exploited to create materials with tailored properties for applications in electronics, sensing, or drug delivery. researchgate.netnsf.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The complexity of organic synthesis is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists design synthetic routes and predict reaction outcomes. For perfluorobenzamide chemistry, AI and ML offer powerful new approaches to accelerate discovery and optimization.

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the likelihood of success for a given transformation. pku.edu.cn For amide bond formation, ML algorithms have demonstrated the ability to reliably predict conversion rates even with small datasets by analyzing molecular descriptors. pku.edu.cn This can save significant experimental time and resources by identifying the most promising reaction conditions (reagents, solvents, temperature) before setting foot in the lab.

Retrosynthesis: AI-driven retrosynthesis tools can propose novel synthetic pathways to target molecules like this compound. engineering.org.cn By learning from millions of published reactions, deep neural networks can identify strategic bond disconnections and suggest precursor molecules, potentially uncovering more efficient or scalable routes than those devised by human chemists. researchgate.netarxiv.org These AI techniques transform the challenge of retrosynthesis into a sequence-to-sequence problem, navigating the vast search space of possible chemical transformations. engineering.org.cnmit.edu

| AI/ML Application | Description | Impact on Perfluorobenzamide Chemistry |

|---|---|---|

| Reaction Prediction | Uses ML models to forecast the outcome (e.g., yield, stereoselectivity) of a reaction under specific conditions. pku.edu.cn | Rapid optimization of synthesis for this compound. |

| Retrosynthesis Planning | Employs AI algorithms to identify viable synthetic routes from a target molecule to available starting materials. researchgate.net | Discovery of novel, more efficient, or sustainable synthetic pathways. |

| Reactivity Prediction | Predicts how a molecule will behave in different chemical environments, including its potential bioactivity or material properties. | Accelerated discovery of new applications for perfluorobenzamides. |

The integration of these computational approaches promises to significantly shorten the development cycle for new perfluorinated compounds and their applications, marking a new era of data-driven chemical discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.